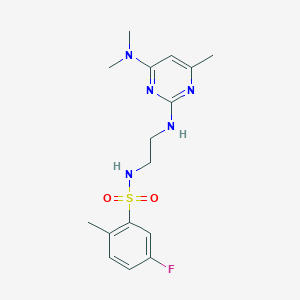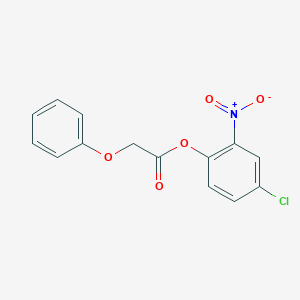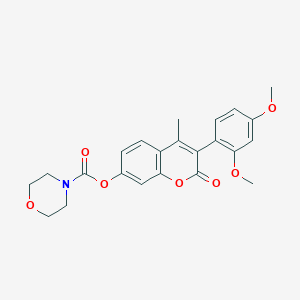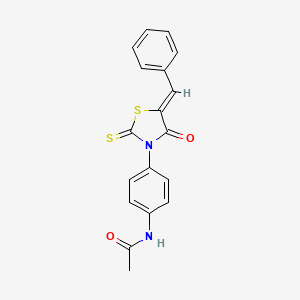
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide” is a chemical compound with promising potential in various fields of scientific research and industry. It is related to the family of rhodanine-3-acetic acid derivatives .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H11NO3S2/c19-15-14 (10-11-4-2-1-3-5-11)23-17 (22)18 (15)13-8-6-12 (7-9-13)16 (20)21/h1-10H, (H,20,21)/b14-10- . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 341.41 . The compound demonstrates high thermal stability, with stability demonstrated above 240°C .Scientific Research Applications
Synthesis and Antimicrobial Activity
Several studies have synthesized novel derivatives of thiazolidinone compounds, including "(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide," and tested them for antimicrobial activity. For instance, Kerru et al. (2019) synthesized a new series of thienopyrimidine tagged rhodanine derivatives and found some compounds to exhibit significant antibacterial potency against various bacterial strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia with minimum inhibitory concentrations (MICs) indicative of their potent antibacterial properties compared with standard antibiotics (Kerru et al., 2019).
Anti-inflammatory Activity
Research has also been conducted on the anti-inflammatory properties of thiazolidinone derivatives. For example, the synthesis of novel acetamides and their evaluation for anti-inflammatory activity were reported, highlighting the potential use of these compounds in developing new non-steroidal anti-inflammatory drugs (NSAIDs). Compounds demonstrated significant anti-inflammatory activity, indicating their potential as leads for further pharmaceutical development (Golota et al., 2015).
Antitumor and Anticancer Activity
Additionally, research has focused on the antitumor and anticancer potential of thiazolidinone derivatives. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for potential antitumor activity in vitro against various human tumor cell lines. Certain compounds were found to exhibit considerable anticancer activity, suggesting the relevance of thiazolidinone derivatives in cancer research (Yurttaş et al., 2015).
Crystal Structure Analysis
The crystal structures of related thiazolidinone compounds have been analyzed to better understand their chemical properties and interactions. Galushchinskiy et al. (2017) described the crystal structures of two acetamide derivatives, providing insights into their molecular configurations which are crucial for the design of compounds with enhanced biological activity (Galushchinskiy et al., 2017).
properties
IUPAC Name |
N-[4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S2/c1-12(21)19-14-7-9-15(10-8-14)20-17(22)16(24-18(20)23)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAQHAHCJFZTKB-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

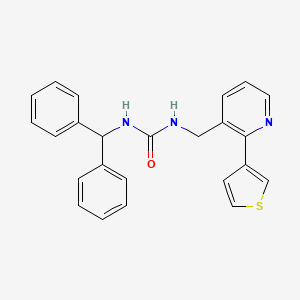
![2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2691296.png)

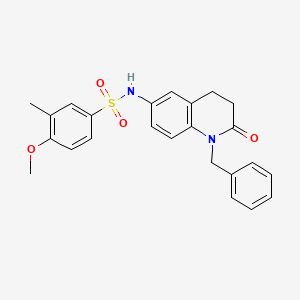
![Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2691302.png)
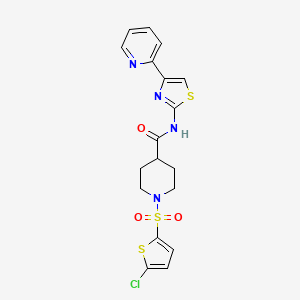
![3-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B2691305.png)
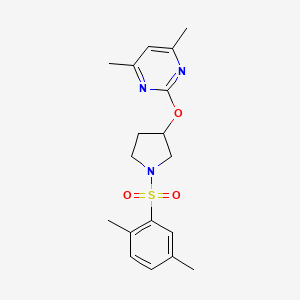
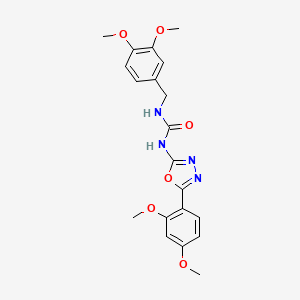
![N-(4-butylphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2691309.png)
![1-ethyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2691311.png)
